molecular formula C29H27NO4 B4307254 ETHYL 1-(3,4-DIMETHYLPHENYL)-5-METHYL-2-OXO-3-[(Z)-1-(3-PHENOXYPHENYL)METHYLIDENE]-1,2-DIHYDRO-3H-PYRROLE-4-CARBOXYLATE

ETHYL 1-(3,4-DIMETHYLPHENYL)-5-METHYL-2-OXO-3-[(Z)-1-(3-PHENOXYPHENYL)METHYLIDENE]-1,2-DIHYDRO-3H-PYRROLE-4-CARBOXYLATE

Cat. No.: B4307254
M. Wt: 453.5 g/mol
InChI Key: PMSFMSBSYLMTNJ-ITYLOYPMSA-N
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Description

Ethyl 1-(3,4-dimethylphenyl)-2-methyl-5-oxo-4-(3-phenoxybenzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-(3,4-DIMETHYLPHENYL)-5-METHYL-2-OXO-3-[(Z)-1-(3-PHENOXYPHENYL)METHYLIDENE]-1,2-DIHYDRO-3H-PYRROLE-4-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the pyrrole core, followed by the introduction of the phenyl and phenoxybenzylidene groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure scalability and cost-effectiveness. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3,4-dimethylphenyl)-2-methyl-5-oxo-4-(3-phenoxybenzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 1-(3,4-dimethylphenyl)-2-methyl-5-oxo-4-(3-phenoxybenzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s biological activity can be explored for potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Medicine: It may be investigated for its potential as a drug candidate, particularly in the development of new pharmaceuticals.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 1-(3,4-DIMETHYLPHENYL)-5-METHYL-2-OXO-3-[(Z)-1-(3-PHENOXYPHENYL)METHYLIDENE]-1,2-DIHYDRO-3H-PYRROLE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(3,4-dimethylphenyl)-2-methyl-5-oxo-4-(3-phenoxybenzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate can be compared with other pyrrole derivatives and compounds containing phenyl and phenoxybenzylidene groups.
  • Similar compounds include ETHYL 1-(3,4-DIMETHYLPHENYL)-5-METHYL-2-OXO-3-[(Z)-1-(3-PHENOXYPHENYL)METHYLIDENE]-1,2-DIHYDRO-3H-PYRROLE-4-CARBOXYLATE and other structurally related molecules.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl (4Z)-1-(3,4-dimethylphenyl)-2-methyl-5-oxo-4-[(3-phenoxyphenyl)methylidene]pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27NO4/c1-5-33-29(32)27-21(4)30(23-15-14-19(2)20(3)16-23)28(31)26(27)18-22-10-9-13-25(17-22)34-24-11-7-6-8-12-24/h6-18H,5H2,1-4H3/b26-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSFMSBSYLMTNJ-ITYLOYPMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)C1=CC2=CC(=CC=C2)OC3=CC=CC=C3)C4=CC(=C(C=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=CC(=CC=C2)OC3=CC=CC=C3)C4=CC(=C(C=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 1-(3,4-DIMETHYLPHENYL)-5-METHYL-2-OXO-3-[(Z)-1-(3-PHENOXYPHENYL)METHYLIDENE]-1,2-DIHYDRO-3H-PYRROLE-4-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 1-(3,4-DIMETHYLPHENYL)-5-METHYL-2-OXO-3-[(Z)-1-(3-PHENOXYPHENYL)METHYLIDENE]-1,2-DIHYDRO-3H-PYRROLE-4-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 1-(3,4-DIMETHYLPHENYL)-5-METHYL-2-OXO-3-[(Z)-1-(3-PHENOXYPHENYL)METHYLIDENE]-1,2-DIHYDRO-3H-PYRROLE-4-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 1-(3,4-DIMETHYLPHENYL)-5-METHYL-2-OXO-3-[(Z)-1-(3-PHENOXYPHENYL)METHYLIDENE]-1,2-DIHYDRO-3H-PYRROLE-4-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 1-(3,4-DIMETHYLPHENYL)-5-METHYL-2-OXO-3-[(Z)-1-(3-PHENOXYPHENYL)METHYLIDENE]-1,2-DIHYDRO-3H-PYRROLE-4-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 1-(3,4-DIMETHYLPHENYL)-5-METHYL-2-OXO-3-[(Z)-1-(3-PHENOXYPHENYL)METHYLIDENE]-1,2-DIHYDRO-3H-PYRROLE-4-CARBOXYLATE

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